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molecular formula C12H16O2 B8753431 {2-[(Cyclobutylmethyl)oxy]phenyl}methanol

{2-[(Cyclobutylmethyl)oxy]phenyl}methanol

Cat. No. B8753431
M. Wt: 192.25 g/mol
InChI Key: GSLLJPSCLDMYMT-UHFFFAOYSA-N
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Patent
US08399436B2

Procedure details

A solution of {2-[(cyclobutylmethyl)oxy]phenyl}methanol (for a preparation see Intermediate 26) (0.5 g, 2.60 mmol) in anhydrous DCM (5 ml) was cooled to 5° C. under nitrogen. A solution of phosphorus tribromide (0.248 ml, 2.63 mmol) in anhydrous DCM (2 ml) was added dropwise. The reaction mixture was stirred allowing to warm up to ambient temperature for 1.5 h. The reaction mixture was then poured onto a mixture of ice/water (40 ml) and saturated sodium bicarbonate (15 ml). DCM (30 ml) was added and the layers were separated. The aqueous phase was extracted with DCM (20 ml). The combined DCM extracts were dried (Na2SO4) and evaporated in vacuo to give the title compound as a pale yellow oil (0.50 g); LCMS: (System 4) tRET=3.61 min, no strong MH+ or (M-H)− detected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.248 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:5][O:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[CH2:13]O)[CH2:4][CH2:3][CH2:2]1.P(Br)(Br)[Br:16].C(=O)(O)[O-].[Na+]>C(Cl)Cl>[Br:16][CH2:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[O:6][CH2:5][CH:1]1[CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)COC1=C(C=CC=C1)CO
Step Two
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.248 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
ice water
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to ambient temperature for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined DCM extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=CC=C1)OCC1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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